Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-17-10(16)8-18-12-15-14-11(19-12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLPSJEUWZDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-anilino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours. The product is then purified using recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has been synthesized and evaluated for its effectiveness against various bacterial strains. In a study conducted by Kumar et al., the compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceuticals .
Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer properties. This compound has been explored in vitro for its ability to induce apoptosis in cancer cells. The compound's mechanism of action involves the modulation of specific signaling pathways associated with cell proliferation and survival .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit certain plant pathogens. In field trials, formulations containing this compound were effective against fungal infections in crops, leading to improved yield and quality . This application is crucial for sustainable agriculture as it offers an alternative to conventional chemical pesticides.
Herbicidal Properties
In addition to its fungicidal effects, this compound has been tested for herbicidal activity against common weeds. Preliminary results suggest that it may inhibit the growth of specific weed species without adversely affecting crop plants . This selective herbicidal action could be beneficial in integrated pest management strategies.
Chemical Synthesis and Research
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-anilino-1,3,4-thiadiazole with ethyl chloroacetate under controlled conditions. Various methods have been developed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis .
Structure-Activity Relationship (SAR) Studies
Ongoing research focuses on understanding the structure-activity relationships of thiadiazole derivatives. By modifying functional groups on the this compound structure, researchers aim to enhance its biological activity and reduce toxicity profiles .
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound may also induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the thiadiazole ring, significantly altering physicochemical and biological properties:
Key Observations:
- Anilino vs. Methyl (Target vs. ): The aromatic anilino group in the target compound likely enhances target binding via π-π interactions compared to the non-polar methyl group in . However, the methyl analog has lower molecular weight (234.3 vs.
- Morpholino-sulfonyl vs. Piperazinyl ( vs. ): The morpholino-sulfonyl group in increases polarity (XLogP3 = 1.8) and hydrogen-bonding capacity (11 acceptors), while the phenylpiperazinyl group in introduces basicity, favoring solubility in acidic environments .
Physicochemical Properties
Implications:
- The target compound’s moderate LogP (~2.5) balances lipophilicity and solubility, favoring oral absorption.
- High polar surface area in (190 Ų) may limit blood-brain barrier penetration, whereas ’s lower PSA (~60 Ų) enhances membrane permeability .
Biological Activity
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a heterocyclic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Molecular Formula
- Chemical Name : this compound
- Molecular Formula : C₁₂H₁₃N₃O₂S₂
- Molecular Weight : 295.38 g/mol
Structural Characteristics
The compound features a thiadiazole ring which contributes to its unique chemical properties and biological activities. The presence of sulfur in the thiadiazole structure is significant for its interaction with various biological targets.
Urease Inhibition
One of the primary biological activities of this compound is its ability to inhibit the urease enzyme. Urease plays a crucial role in the urea cycle by catalyzing the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease can disrupt this cycle, leading to alterations in nitrogen metabolism and pH balance within cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including pancreatic invasive ductal adenocarcinoma cells and mutant isocitrate dehydrogenase 1 cells. Notably, it slows down growth without inducing apoptosis .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against several pathogens. Its structural similarity to other thiadiazole derivatives suggests potential efficacy in developing new antibiotics .
Biochemical Pathways
The inhibition of urease by this compound affects several biochemical pathways:
- Urea Cycle Disruption : By inhibiting urease, the compound reduces ammonia production from urea, which can disrupt cellular processes reliant on nitrogen metabolism.
- Cellular Growth Regulation : The compound's action on cancer cells involves modulation of signaling pathways associated with cell cycle regulation and apoptosis .
In Vitro Studies
Recent studies have evaluated the cytotoxicity of this compound using various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed an IC₅₀ value indicating significant growth inhibition (IC₅₀ = 0.28 µg/mL) through G2/M phase arrest .
Comparative Analysis with Other Compounds
A comparative study highlighted that modifications in the ethoxy group position on similar compounds can lead to varying degrees of anticancer activity. For example:
| Compound | IC₅₀ (µg/mL) | Modification |
|---|---|---|
| Compound A | 10.10 | Para-position ethoxy |
| Compound B | 5.36 | Ortho-position ethoxy |
| Compound C | 3.21 | Furoyl moiety substitution |
These findings emphasize the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
